molecular formula C18H14N2O3 B2495421 N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 946340-07-4

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2495421
CAS No.: 946340-07-4
M. Wt: 306.321
InChI Key: OBHPUXOLIHBTQT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic small molecule based on the privileged 4-hydroxyquinolinone scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry research . Compounds within this class have demonstrated substantial research value as multi-target agents, showing promise in investigations related to oncology and inflammation . Researchers are particularly interested in quinoline-3-carboxamide derivatives for their potential to exhibit potent lipoxygenase (LOX) inhibitory activity, which is a key pathway in the inflammatory process, alongside significant antioxidant properties . The 4-hydroxyquinolinone core is a versatile building block, and its carboxamide derivatives have been explored as selective inhibitors of specific cancer-related targets. For instance, closely related N -phenyl-4-hydroxy-2-quinolone-3-carboxamides have been identified as selective inhibitors of the mutant H1047R phosphoinositide-3-kinase (PI3Kα), a significant target in cancer drug discovery . Other structural analogues, specifically 2-phenylquinoline-4-carboxylic acid derivatives, have also been developed and studied as novel histone deacetylase (HDAC) inhibitors, showcasing the potential of this chemical class in epigenetic cancer research . The incorporation of the acetylphenyl group in this compound is designed to modulate the molecule's physicochemical properties and its interaction with biological targets. This configuration is intended for use in Research Use Only , strictly for in vitro assays and pharmacological profiling to further elucidate its mechanism of action and potential research applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)20-18(23)15-10-19-16-8-3-2-7-14(16)17(15)22/h2-10H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPUXOLIHBTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide typically involves the condensation of 3-acetylphenylamine with 4-hydroxyquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide has several key applications in scientific research:

Chemistry

  • Building Block : It serves as a building block for the synthesis of more complex organic molecules.
  • Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

  • Antimicrobial Activity : Investigated for its potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Activity : Explored for its ability to induce cytotoxic effects in cancer cell lines.

Medicine

  • Therapeutic Potential : Studied for potential therapeutic applications in treating diseases such as cancer and infectious diseases.

Industry

  • Material Development : Utilized in the development of new materials with specific properties like fluorescence or conductivity.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacterial strains is summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.108 - 62.216 μM
Bacillus subtilis62.5 - 125 μM

These results indicate the compound's potential as an antibiotic agent.

Anticancer Activity

Research indicates that this compound can induce cytotoxic effects in various cancer cell lines:

Cell LineIC50 (μM)
Caco-220
HCT-11615

The compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

  • Multi-target Agents : Research has explored the synthesis of hybrid derivatives based on the privileged structure of 4-hydroxyquinoline, demonstrating combined antioxidant and LOX inhibitory activity .
  • Anticancer Studies : A series of N-substituted carboxamides have shown significant toxicity against human colorectal adenocarcinoma and colon cancer cell lines, indicating their potential as anticancer agents .

These findings underscore the compound's versatility and potential for further development in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, the compound may interact with bacterial cell membranes, leading to increased permeability and cell death, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and trifluoromethyl substituents increase melting points (>300°C) compared to acetyl groups, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Lipophilicity : The 3-acetylphenyl analog has a predicted LogP of ~3.3, suggesting moderate hydrophobicity, suitable for membrane permeability . Trifluoromethyl groups may further increase LogP but reduce aqueous solubility.

Structural Modifications and Drug-Likeness

Table 2: Drug-Likeness Parameters

Parameter This compound Linomide N-(3-Trifluoromethylphenyl) Analog
Molecular Weight 367.4 324.3 361.3
Hydrogen Bond Donors 1 (4-hydroxy) 2 (4-hydroxy, NH) 1
Rotatable Bonds 4 5 4
Topological Polar Surface Area 72 Ų 85 Ų 72 Ų

Key Insights :

  • The target compound’s polar surface area (72 Ų) aligns with typical oral bioavailability thresholds (<140 Ų).
  • Linomide’s additional hydrogen bond donor may enhance target engagement but reduce blood-brain barrier penetration.
  • Trifluoromethyl analogs, while metabolically stable, may face synthetic challenges due to lower yields (56%) .

Biological Activity

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O3C_{16}H_{14}N_{2}O_{3}. Its structure features a quinoline core, an acetylphenyl moiety, and a carboxamide functional group, which contribute to its potential biological activities. The compound's unique structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial strains. It exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.108 - 62.216 μM
Bacillus subtilis62.5 - 125 μM

This data suggests that the compound can inhibit bacterial growth effectively and may serve as a lead compound for antibiotic development .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies indicate that it can induce cytotoxic effects in various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells.

  • Cytotoxicity Results:
    Cell Line IC50 (μM)
    Caco-220
    HCT-11615

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules:

  • Inhibition of Lipoxygenase (LOX): The compound has shown significant inhibition of lipoxygenase with an IC50 value of 10μM10\mu M, indicating potential anti-inflammatory properties .
  • Antioxidant Activity: It exhibits antioxidant capabilities, which can protect cells from oxidative stress, a key factor in cancer progression and other diseases .

Case Studies

Several studies have investigated the biological effects of this compound:

  • In vitro assays showed that the compound significantly inhibited the growth of S. aureus, suggesting its potential application in treating bacterial infections.
  • A study on its anticancer properties revealed that this compound reduced cell viability in colorectal cancer cells by more than 50% at concentrations below 20μM20\mu M, demonstrating its potency as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide, and how can its purity be validated?

  • Methodological Answer : Synthesis of analogous 4-hydroxyquinoline-3-carboxamides involves condensation reactions between substituted anilines and activated quinoline intermediates. For example, bromophenyl derivatives were synthesized with yields of 56–75% via nucleophilic substitution, followed by purification via recrystallization . Purity validation typically employs high-resolution mass spectrometry (HR-MS) and tandem techniques like IR/NMR to confirm structural integrity. Melting point analysis (e.g., 240–327°C for brominated analogs) further supports compound identity .

Q. How can researchers determine the hydro-lipophilic properties of this compound to predict bioavailability?

  • Methodological Answer : Reverse-phase HPLC with standardized columns (C18) and mobile phases (e.g., methanol/water gradients) can estimate logP values. For monosubstituted 4-hydroxyquinoline-3-carboxamides, substituent position (e.g., bromo vs. trifluoromethyl) significantly impacts hydrophobicity, with para-substituted derivatives showing higher logP than ortho analogs . Computational tools like MarvinSketch or ACD/Labs may supplement experimental data.

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound analogs?

  • Methodological Answer : SAR studies require systematic substitution at the quinoline and acetylphenyl moieties. For instance, bromine at the phenyl ring (in bromophenyl-4-hydroxyquinoline-3-carboxamides) enhances steric bulk, potentially improving target binding, while trifluoromethyl groups increase electronegativity, altering pharmacokinetics . Comparative bioassays (e.g., GI50 values against cancer cell lines) should be conducted under standardized conditions to isolate substituent effects.

Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in reported GI50 values (e.g., 0.65–1.10 µM for similar compounds) often stem from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity . To resolve contradictions, researchers should replicate studies using identical protocols, validate purity via HR-MS (>95%), and employ orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability assays) .

Q. What mechanistic insights exist regarding the interaction of this compound with biological targets like kinases or receptors?

  • Methodological Answer : The 4-hydroxyquinoline core is a known pharmacophore for kinase inhibition (e.g., EGFR, BRAF). Molecular docking studies can predict binding modes, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For example, acetylphenyl derivatives may engage in hydrogen bonding via the hydroxyl group, while the acetyl moiety participates in hydrophobic interactions .

Q. How can in vitro efficacy be translated to in vivo models, and what pharmacokinetic challenges exist?

  • Methodological Answer : In vitro-to-in vivo translation requires addressing poor solubility (common with quinoline derivatives) via formulation strategies (e.g., nanoemulsions, cyclodextrin complexes). Pharmacokinetic studies in rodent models should assess bioavailability, half-life, and metabolite profiling. For instance, hydroxyl groups may undergo glucuronidation, necessitating prodrug designs to enhance stability .

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